molecular formula C20H12IN3O3 B15019408 2-(4-iodophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-iodophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15019408
M. Wt: 469.2 g/mol
InChI Key: MASAYXCCLTUZBP-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by the presence of iodophenyl, benzoxazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized via the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Nitrophenyl Group Addition: The nitrophenyl group is introduced via a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

    Imine Formation: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.

Uniqueness

(E)-N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is unique due to the combination of its iodophenyl, benzoxazolyl, and nitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H12IN3O3

Molecular Weight

469.2 g/mol

IUPAC Name

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H12IN3O3/c21-15-6-4-14(5-7-15)20-23-18-11-16(8-9-19(18)27-20)22-12-13-2-1-3-17(10-13)24(25)26/h1-12H

InChI Key

MASAYXCCLTUZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I

Origin of Product

United States

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